molecular formula C11H16O3 B13871325 3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester CAS No. 1404311-96-1

3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester

Cat. No.: B13871325
CAS No.: 1404311-96-1
M. Wt: 196.24 g/mol
InChI Key: CMTGCVQRDAVKFF-UHFFFAOYSA-N
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Description

3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester is a spirocyclic compound characterized by a unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of radical chemistry, where hydrogen atom transfer (HAT) processes are initiated by radicals such as C-, N-, or O-centered radicals . These processes are effective for the selective functionalization of unactivated C(sp3)–H bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Halogenating agents and nucleophiles are used to achieve substitution reactions under controlled temperatures and solvents.

Major Products

Scientific Research Applications

3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex spirocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets through its reactive functional groups. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involving radical intermediates are also significant in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester is unique due to its specific oxo and ester functional groups, which confer distinct reactivity and stability compared to other spirocyclic compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

1404311-96-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 3-oxospiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-14-10(13)8-7-9(12)11(8)5-3-2-4-6-11/h8H,2-7H2,1H3

InChI Key

CMTGCVQRDAVKFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C12CCCCC2

Origin of Product

United States

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